4-Amino-1,2,5-thiadiazole-3-carbohydrazide
Description
Properties
IUPAC Name |
4-amino-1,2,5-thiadiazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5OS/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZCCZHGFHKYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSN=C1N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70289481 | |
| Record name | 4-Amino-1,2,5-thiadiazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-14-1 | |
| Record name | 4-Amino-1,2,5-thiadiazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 61558 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC61558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-1,2,5-thiadiazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70289481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 4 Amino 1,2,5 Thiadiazole 3 Carbohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 4-Amino-1,2,5-thiadiazole-3-carbohydrazide is expected to show distinct signals corresponding to the protons of the amino (-NH₂) and carbohydrazide (B1668358) (-CONHNH₂) groups. The chemical shifts of these protons are influenced by their local electronic environment.
Amino Group (-NH₂): The protons of the primary amino group attached to the thiadiazole ring are anticipated to appear as a broad singlet.
Carbohydrazide Group (-CONHNH₂): This group contains three types of protons: the amide proton (-CONH-), the terminal amino protons (-NH₂), and the proton of the secondary amine (-NH-). These would likely present as distinct signals, with their chemical shifts and multiplicities influenced by the solvent and temperature. For instance, the amide proton often appears as a broad singlet at a downfield chemical shift.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, signals for the two carbon atoms of the thiadiazole ring and the carbonyl carbon of the carbohydrazide group are expected.
Based on data from related 1,2,5-thiadiazole (B1195012) derivatives, the carbon atoms of the thiadiazole ring are expected to resonate in the downfield region of the spectrum, typically between 130 and 170 ppm. nih.gov The carbonyl carbon of the carbohydrazide group is also expected to appear at a significantly downfield chemical shift.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbohydrazide) | Downfield region |
| C3 (Thiadiazole) | 130 - 170 |
| C4 (Thiadiazole) | 130 - 170 |
Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: This experiment would reveal the coupling relationships between adjacent protons, for instance, within the carbohydrazide moiety.
HMQC/HSQC: These experiments would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.
Identification of Characteristic Vibrational Modes of the Thiadiazole Ring and Functional Groups
The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C=O, C=N, and C-N bonds.
N-H Stretching: The amino (-NH₂) and amide (-NH) groups of the carbohydrazide and the amino group on the thiadiazole ring would give rise to stretching vibrations in the region of 3100-3500 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl group (C=O) of the carbohydrazide is expected in the region of 1630-1680 cm⁻¹.
C=N and C-N Stretching: The C=N stretching vibrations of the thiadiazole ring are typically observed in the 1500-1600 cm⁻¹ region. C-N stretching vibrations would also be present.
Thiadiazole Ring Vibrations: The characteristic vibrations of the 1,2,5-thiadiazole ring itself would also be present in the fingerprint region of the spectrum. For some 1,2,5-thiadiazole derivatives, C=N stretching vibrations have been noted in the 1550–1600 cm⁻¹ range. nih.gov
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3100 - 3500 |
| Amide (-NH) | N-H Stretch | 3100 - 3500 |
| Carbonyl (C=O) | C=O Stretch | 1630 - 1680 |
| Thiadiazole Ring | C=N Stretch | 1500 - 1600 |
Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.
Analysis of Intermolecular Interactions via IR Data
The position and shape of the N-H and C=O absorption bands in the IR spectrum can provide valuable information about intermolecular hydrogen bonding. Broadening of the N-H and a shift of the C=O band to lower wavenumbers are indicative of hydrogen bonding interactions in the solid state. A detailed analysis of these bands under different conditions (e.g., in different solvents or at various concentrations) could further elucidate the nature and strength of these interactions.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a compound through controlled fragmentation.
The molecular formula of this compound is C₃H₅N₅OS, which corresponds to a calculated molecular weight of approximately 159.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 159. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominent at m/z 160.
The fragmentation of the parent ion is predicted to occur through several plausible pathways, driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation processes for hydrazides and thiadiazole systems include α-cleavages and the rupture of the heterocyclic ring. nih.govnih.gov The hydrazide moiety (-CONHNH₂) can undergo cleavage of the N-N bond or the C-N bond. researchgate.net The thiadiazole ring is known to fragment via the loss of stable small molecules like nitrogen gas (N₂) or through more complex rearrangements.
A predicted fragmentation pattern is detailed in the table below.
| Predicted Fragment Ion | Plausible Structure/Loss | Predicted m/z |
| [C₃H₅N₅OS]⁺˙ | Molecular Ion (M⁺˙) | 159 |
| [C₃H₄N₄S]⁺˙ | Loss of ·NH₂ and H· | 128 |
| [C₃H₃N₃O]⁺˙ | Loss of ·SNH₂ | 97 |
| [C₂HN₂S]⁺˙ | Loss of ·CONHNH₂ and N₂ | 85 |
| [CH₂N₃O]⁺ | Loss of C₂N₂S ring fragment | 72 |
| [CN₂S]⁺ | Thiadiazole ring fragment | 70 |
| [CH₄N₂O]⁺˙ | Loss of C₂N₃S fragment | 60 |
| [N₂H₃]⁺ | Hydrazide fragment (·NHNH₂) | 31 |
This table represents predicted fragmentation based on chemical principles, not experimentally verified data for this specific compound.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by providing a mass measurement with high accuracy and precision, typically to within 5 parts per million (ppm). This allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.
For this compound, the theoretical monoisotopic mass is calculated from the sum of the exact masses of its most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).
Theoretical Monoisotopic Mass for C₃H₅N₅OS: 159.01636 Da
An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence to verify the elemental formula C₃H₅N₅OS, a standard practice in the characterization of novel compounds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals.
The structure of this compound contains several chromophores and auxochromes that are expected to give rise to a characteristic UV-Vis spectrum. The primary chromophores are the 1,2,5-thiadiazole ring and the carbonyl group (C=O) of the hydrazide moiety. The amino group (-NH₂) attached to the ring acts as a powerful auxochrome, which is expected to cause a bathochromic (red) shift in the absorption bands of the thiadiazole ring due to the donation of its lone pair of electrons into the π-system. mdpi.com
The spectrum is anticipated to be dominated by two main types of electronic transitions:
π→π transitions:* These high-energy, high-intensity absorptions are associated with the conjugated π-system of the thiadiazole ring and the carbonyl group. They are typically observed in the shorter wavelength UV region. For related aminothiadiazole derivatives, these bands appear in the 240-370 nm range. rsc.orgmdpi.com
n→π transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of non-bonding electrons (lone pairs) on the nitrogen, sulfur, and oxygen atoms into anti-bonding π* orbitals. These transitions are often observed as shoulders on the main absorption peaks or at longer wavelengths.
| Predicted Electronic Transition | Associated Chromophore / Functional Group | Expected Wavelength Range (nm) |
| π→π | 1,2,5-Thiadiazole Ring System | ~240 - 280 |
| π→π | Carbonyl Group (C=O) | ~270 - 300 |
| n→π | N, S atoms of Thiadiazole Ring | ~300 - 350 |
| n→π | O atom of Carbonyl Group | ~280 - 320 |
This table is illustrative, based on data for analogous compounds. The exact λmax values are influenced by solvent polarity and conjugation effects. nih.govmdpi.com
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal data on bond lengths, bond angles, and molecular conformation.
While a specific crystal structure for this compound is not available in the surveyed literature, its molecular geometry can be predicted based on the known structures of related compounds. ingentaconnect.comresearchgate.net
The table below lists typical bond lengths and angles for the 1,2,5-thiadiazole ring, derived from studies on analogous structures. nih.gov
| Bond/Angle | Type | Typical/Predicted Value |
| C-S | Single Bond | ~1.72 - 1.74 Å |
| C=N | Double Bond | ~1.32 - 1.34 Å |
| N-S | Single Bond | ~1.62 - 1.64 Å |
| C-C | Single Bond | ~1.45 - 1.47 Å |
| C-S-N | Angle | ~98° - 100° |
| S-N=C | Angle | ~105° - 107° |
| N=C-C | Angle | ~114° - 116° |
These values are typical for substituted 1,2,5-thiadiazole rings and serve as a predictive guide. researchgate.netnih.gov
Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding Networks
A definitive analysis of the crystal packing and intermolecular hydrogen bonding networks for this compound requires single-crystal X-ray diffraction data, which is not currently available in published literature. However, based on the functional groups present in the molecule—an amino group (-NH2), a hydrazide moiety (-C(=O)NHNH2), and the nitrogen and sulfur atoms of the thiadiazole ring—a complex network of hydrogen bonds can be anticipated to govern its solid-state architecture.
The primary amino group and the hydrazide group are both potent hydrogen bond donors, while the carbonyl oxygen, the nitrogen atoms of the hydrazide, and the nitrogen atoms of the thiadiazole ring can all act as hydrogen bond acceptors. It is highly probable that the crystal structure is stabilized by extensive intermolecular hydrogen bonds of the N-H···O and N-H···N types. These interactions are common in related heterocyclic structures, such as those of other aminothiadiazole derivatives, where they often form motifs like infinite chains or more complex three-dimensional networks. mdpi.comnih.gov
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₃H₅N₅OS, the theoretical stoichiometric composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, oxygen, and sulfur. chemsynthesis.com
The calculated elemental composition serves as a benchmark against which experimentally determined values are compared. A close agreement between the "calculated" and "found" values would confirm the purity and elemental composition of a synthesized sample. While specific experimental data for this compound is not cited in available literature, a typical presentation of such data is provided in the table below. In practice, combustion analysis is used to obtain the experimental percentages of carbon, hydrogen, and nitrogen.
Table 1: Stoichiometric Composition of this compound
| Element | Molecular Formula | Calculated (%) | Found (%) |
| Carbon (C) | C₃H₅N₅OS | 22.63 | Data not available |
| Hydrogen (H) | C₃H₅N₅OS | 3.17 | Data not available |
| Nitrogen (N) | C₃H₅N₅OS | 44.00 | Data not available |
| Oxygen (O) | C₃H₅N₅OS | 10.05 | Data not available |
| Sulfur (S) | C₃H₅N₅OS | 20.14 | Data not available |
| (Note: "Found (%)" values are determined experimentally and are not currently available in the searched literature.) |
The verification of these percentages is a standard procedure in the characterization of new chemical entities. researchgate.net
Reactivity and Derivatization Strategies of 4 Amino 1,2,5 Thiadiazole 3 Carbohydrazide
Chemical Reactivity of the Thiadiazole Heterocycle
The 1,2,5-thiadiazole (B1195012) ring is an electron-deficient aromatic system. researchgate.net This inherent electronic nature is the primary determinant of its reactivity. The presence of an electron-donating amino group at position 4 and an electron-withdrawing carbohydrazide (B1668358) group at position 3 introduces a significant electronic push-pull effect, further modulating the ring's susceptibility to chemical transformations.
Electrophilic and Nucleophilic Substitution Reactions on the Ring System
The 1,2,5-thiadiazole ring system is generally characterized by its resistance to electrophilic substitution reactions. thieme-connect.de The electron-withdrawing effect of the two nitrogen atoms makes the ring electron-deficient and thus, relatively inert toward attack by electrophiles. researchgate.net
Table 1: General Reactivity of the 1,2,5-Thiadiazole Ring
| Reaction Type | Reactivity | Notes |
|---|---|---|
| Electrophilic Substitution | Generally unreactive | The ring is electron-deficient. researchgate.netthieme-connect.de |
| Nucleophilic Substitution | Susceptible, especially with leaving groups | Attack can occur at carbon or sulfur atoms. thieme-connect.de |
Ring-Opening and Ring-Transformation Reactions
The 1,2,5-thiadiazole ring can undergo cleavage under various conditions. Powerful reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can induce reductive cleavage of the ring, typically yielding 1,2-diamino compounds. thieme-connect.deresearchgate.net Oxidative conditions can also lead to ring cleavage. thieme-connect.de
Ring-opening can also be initiated by nucleophilic attack on the sulfur atom. For instance, the reaction of 3,4-dichloro-1,2,5-thiadiazole (B139948) with metal amides proceeds through a ring-opened intermediate. researchgate.net While 4-amino-1,2,5-thiadiazole-3-carbohydrazide lacks the chloro substituents, strong nucleophiles could potentially initiate a similar process.
Ring transformations, where one heterocyclic system is converted into another, are also documented. For example, 4H-1,2,6-thiadiazines can undergo thermal or photochemical ring contraction to yield 1,2,5-thiadiazoles. researchgate.netnih.govacs.org Isothiazoles have also been transformed into 1,2,4-thiadiazoles. tandfonline.com These reactions, however, describe the formation of the 1,2,5-thiadiazole ring rather than a reaction of it.
Reactions Involving the Exocyclic Amino Group
The exocyclic amino group at position 4 is a key site for functionalization, behaving as a typical aromatic amine, albeit with its nucleophilicity influenced by the electron-withdrawing thiadiazole ring.
Acylation and Alkylation Reactions for Functionalization
The amino group of this compound is expected to undergo standard acylation reactions with acylating agents like acid chlorides or anhydrides. This reaction would lead to the formation of the corresponding amide derivatives. This is a common strategy for modifying the properties of amino-heterocycles. For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be readily acylated. chemmethod.com
Alkylation of the exocyclic amino group is also a feasible derivatization pathway. Reaction with alkyl halides would introduce alkyl substituents on the nitrogen atom. It is important to note that N-alkylation of the thiadiazole ring nitrogen atoms can also occur, especially with highly reactive alkylating agents, but reactions on the exocyclic amino group are generally more facile. thieme-connect.de
Condensation Reactions with Carbonyl Compounds to Form Imines
The primary amino group can react with aldehydes and ketones in condensation reactions to form the corresponding imines, also known as Schiff bases. mdpi.com This reaction typically proceeds through an intermediate hemiaminal, which then dehydrates to yield the C=N double bond. mdpi.comresearchgate.net The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with various benzaldehydes to form stable hemiaminals and imines has been well-documented, providing a strong precedent for the expected reactivity of the amino group in the title compound. mdpi.com Similarly, substituted 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones react with isatin (B1672199) to yield the corresponding imine derivatives. nih.gov
Table 2: Representative Condensation Reactions to Form Imines
| Amine Reactant | Carbonyl Reactant | Product Type | Reference |
|---|---|---|---|
| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehydes | Hemiaminal / Imine | mdpi.com |
| 4-Amino-4,5-dihydro-1H-1,2,4-triazol-5-ones | Isatin | Isatin-3-imine | nih.gov |
Reactivity of the Carbohydrazide Moiety
The carbohydrazide group (-CONHNH₂) is a highly versatile functional group, known as a valuable building block in the synthesis of various heterocyclic compounds. mdpi.com Its reactivity is characterized by the nucleophilicity of the terminal -NH₂ group and the potential for cyclization reactions.
The hydrazide functionality can undergo condensation reactions with aldehydes and ketones to form hydrazones. Further reactions, such as cyclization of the resulting acylhydrazones, can lead to the formation of various five-membered heterocycles. For instance, treatment with reagents like phosphorus oxychloride or Lawesson's reagent can facilitate the synthesis of 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings, respectively. nih.gov
The carbohydrazide moiety can also react with isothiocyanates to form thiosemicarbazide (B42300) derivatives, which are themselves precursors to other heterocyclic systems like triazoles or thiadiazoles. mdpi.com Acylation of the terminal nitrogen is also possible. mdpi.com The chemistry of carbohydrazide and its analogue, thiocarbohydrazide, is rich with cyclocondensation reactions that produce a wide array of heterocyclic structures. mdpi.comsapub.org
Table 3: Potential Reactions of the Carbohydrazide Moiety
| Reagent | Intermediate Product | Final Product (Example) |
|---|---|---|
| Aldehydes / Ketones | Hydrazone | 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles |
| Isothiocyanates | Thiosemicarbazide | 1,2,4-Triazoles |
| Acid Chlorides / Anhydrides | Diacylhydrazine | - |
Condensation Reactions with Aldehydes and Ketones to Yield Hydrazones
The carbohydrazide functional group of this compound is readily reactive towards electrophilic carbonyl carbons of aldehydes and ketones. This condensation reaction, typically catalyzed by a small amount of acid, proceeds via a nucleophilic addition-elimination mechanism to form N-acylhydrazones, also known as Schiff bases. mdpi.comnih.govnih.gov The terminal nitrogen atom (-NH₂) of the hydrazide moiety acts as the primary nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a water molecule to yield the stable hydrazone product. mdpi.comrjptonline.org
The reaction is general and can be performed with a wide variety of aromatic and aliphatic aldehydes and ketones. nih.govresearchgate.netmdpi.com The resulting hydrazones are often crystalline solids and serve as crucial intermediates for the synthesis of more complex heterocyclic systems. researchgate.net The general scheme for this reaction involves refluxing the carbohydrazide with the respective carbonyl compound in a suitable solvent like ethanol (B145695). mdpi.commdpi.com
| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Product Name | General Structure |
|---|---|---|
| Benzaldehyde | N'-(phenylmethylidene)-4-amino-1,2,5-thiadiazole-3-carbohydrazide | (4-amino-1,2,5-thiadiazol-3-yl)-C(O)NHN=CH-Ph |
| 4-Chlorobenzaldehyde | N'-(4-chlorophenyl)methylidene-4-amino-1,2,5-thiadiazole-3-carbohydrazide | (4-amino-1,2,5-thiadiazol-3-yl)-C(O)NHN=CH-(p-Cl)C₆H₄ |
| Acetone | N'-(propan-2-ylidene)-4-amino-1,2,5-thiadiazole-3-carbohydrazide | (4-amino-1,2,5-thiadiazol-3-yl)-C(O)NHN=C(CH₃)₂ |
| 2-Thiophenecarbaldehyde | N'-(thiophen-2-ylmethylidene)-4-amino-1,2,5-thiadiazole-3-carbohydrazide | (4-amino-1,2,5-thiadiazol-3-yl)-C(O)NHN=CH-(2-thienyl) |
Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Triazoles, Oxadiazoles (B1248032), Thiadiazoles)
This compound is a valuable precursor for synthesizing fused heterocyclic systems. The hydrazide moiety can undergo intramolecular or intermolecular cyclization reactions with various reagents to form stable five-membered rings like oxadiazoles, thiadiazoles, and triazoles. irjmets.comjst.go.jpnih.gov
1,3,4-Oxadiazoles: Treatment of the carbohydrazide with reagents like acid anhydrides, acid chlorides, or even formic acid followed by a dehydration step can lead to the formation of a 1,3,4-oxadiazole ring. nih.govresearchgate.net For instance, reacting the carbohydrazide with triethyl orthoformate can yield a 2-(4-amino-1,2,5-thiadiazol-3-yl)-1,3,4-oxadiazole derivative. researchgate.net Another method involves the oxidative cyclization of the corresponding N-acylhydrazones using agents like iodine or ferric chloride. researchgate.netorganic-chemistry.orgnih.gov
1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the carbohydrazide with a source of sulfur. A common method involves heating with phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. nih.govresearchgate.net Alternatively, the intermediate thiosemicarbazide (formed from reaction with isothiocyanate, see 4.3.3) can be cyclized under acidic conditions (e.g., concentrated sulfuric acid) to yield N-substituted 2-amino-1,3,4-thiadiazole derivatives. jst.go.jp A direct coupling using elemental sulfur has also been reported as a chemoselective method. nih.govresearchgate.net
1,2,4-Triazoles: The most common route to 1,2,4-triazole (B32235) rings from carbohydrazides involves the formation of a thiosemicarbazide intermediate by reacting with an isothiocyanate. nih.gov This intermediate is then cyclized by heating in an alkaline medium, such as aqueous sodium hydroxide, which facilitates intramolecular cyclization and elimination of water and hydrogen sulfide (B99878) to form a 4H-1,2,4-triazole-3-thiol. jst.go.jpnih.govresearchgate.net Hydrazinolysis of a 1,3,4-oxadiazole-2-thione can also be used to form the 4-amino-1,2,4-triazole-3-thiol (B7722964) ring system. acs.org
| Target Heterocycle | Typical Reagent(s) | Resulting Fused System (General) |
|---|---|---|
| 1,3,4-Oxadiazole | POCl₃, Acetic Anhydride, I₂ (on hydrazone) | 2-(4-amino-1,2,5-thiadiazol-3-yl)-1,3,4-oxadiazole |
| 1,3,4-Thiadiazole | P₂S₅, Lawesson's Reagent, H₂SO₄ (on thiosemicarbazide) | 2-(4-amino-1,2,5-thiadiazol-3-yl)-1,3,4-thiadiazole |
| 1,2,4-Triazole-3-thiol | 1. Isothiocyanate; 2. NaOH(aq) | 4-Aryl-5-(4-amino-1,2,5-thiadiazol-3-yl)-4H-1,2,4-triazole-3-thiol |
Reactions with Isothiocyanates and Isocyanates
The terminal amino group of the hydrazide in this compound reacts readily with the electrophilic carbon of isothiocyanates and isocyanates. nih.gov
Reaction with Isothiocyanates: This reaction yields 1-((4-amino-1,2,5-thiadiazol-3-yl)carbonyl)-4-substituted-thiosemicarbazides. nih.gov The reaction is typically carried out by stirring the two reactants in a suitable solvent like ethanol or DMF at room temperature. nih.gov These thiosemicarbazide derivatives are pivotal intermediates, primarily for the synthesis of 1,2,4-triazole-3-thiones and N-substituted 1,3,4-thiadiazol-2-amines as described previously. jst.go.jpresearchgate.net
Reaction with Isocyanates: In a similar fashion, reaction with isocyanates produces the corresponding 1-((4-amino-1,2,5-thiadiazol-3-yl)carbonyl)-4-substituted-semicarbazides. These intermediates can be cyclized to form different heterocyclic systems, such as 1,2,4-triazol-3-ones. The reaction with p-chlorophenyl isocyanate has been reported to yield the corresponding urea (B33335) derivative. researchgate.net
Selective Functionalization and Multi-site Reactivity
This compound is a molecule with multiple nucleophilic sites, which presents opportunities for selective functionalization. The primary reactive sites are the exocyclic 4-amino group attached to the thiadiazole ring and the hydrazide moiety (-CONHNH₂), which itself contains two different nitrogen atoms.
Generally, the terminal -NH₂ of the hydrazide group is the most nucleophilic and sterically accessible site. acs.org Consequently, it reacts preferentially in condensation reactions with aldehydes and ketones and in addition reactions with isothiocyanates and isocyanates, leaving the 4-amino group and the amide NH group intact under standard conditions. mdpi.comnih.gov This chemoselectivity allows for the stepwise construction of complex molecules.
Functionalization of the 4-amino group typically requires prior protection or reaction of the more reactive hydrazide moiety. For example, after converting the carbohydrazide into a stable heterocyclic ring like an oxadiazole, the remaining 4-amino group on the thiadiazole ring can then be targeted for further reactions, such as acylation or sulfonylation. nih.gov The ability to switch reactivity between different sites based on the choice of reagents and reaction conditions is a key feature of this molecule's chemistry, enabling the synthesis of diverse, multi-functionalized thiadiazole derivatives. nih.govrsc.org
Mechanistic Investigations of Organic Transformations
The mechanisms of the transformations involving this compound and its derivatives are generally well-understood within the framework of classical organic chemistry.
Hydrazone Formation: The condensation with carbonyls follows a nucleophilic addition-elimination pathway. The reaction is initiated by the nucleophilic attack of the terminal hydrazide nitrogen onto the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. mdpi.com This is typically the rate-determining step. Subsequent proton transfer and elimination of a water molecule, often facilitated by acid catalysis, yields the final C=N double bond of the hydrazone. rjptonline.org
Cyclization Reactions: The formation of fused heterocycles like oxadiazoles and thiadiazoles from the carbohydrazide or its derivatives involves an intramolecular cyclodehydration or cyclodesulfurization. For example, the conversion of an N-acylthiosemicarbazide to a 1,3,4-thiadiazole in strong acid proceeds via protonation of the carbonyl oxygen, followed by an intramolecular nucleophilic attack from the sulfur atom onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiadiazole ring. jst.go.jp The cyclization of thiosemicarbazides to triazole-thiones in a basic medium involves the deprotonation of an amide nitrogen, which then attacks the thiocarbonyl carbon, followed by elimination of a water molecule. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the reaction pathways and transition states of similar heterocyclic transformations, confirming the proposed mechanisms. nih.gov These studies help to elucidate the energetics of intermediate formation and the role of catalysts in facilitating these organic transformations. clockss.org
Advanced Theoretical and Computational Studies of 4 Amino 1,2,5 Thiadiazole 3 Carbohydrazide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed examination of molecular properties from first principles.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) has become a standard method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. researchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the precise determination of a molecule's ground-state geometry and various electronic properties.
For 4-Amino-1,2,5-thiadiazole-3-carbohydrazide, geometry optimization would be performed using a functional such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). researchgate.netacs.org This process systematically alters the molecular geometry to find the lowest energy conformation, providing optimized bond lengths and angles. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum. nih.gov
Once the geometry is optimized, a range of electronic properties can be calculated. These include the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful as it visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the amino group and the lone pairs on the nitrogen and oxygen atoms of the hydrazide moiety are expected to be regions of negative potential.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model and aid in spectral assignment.
Infrared (IR) Vibrational Frequencies: Theoretical vibrational frequencies are obtained from the second derivative of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, characteristic vibrational modes would include N-H stretching of the amino and hydrazide groups, C=O stretching of the carbohydrazide (B1668358), and the ring vibrations of the thiadiazole core. A comparison of theoretical and experimental IR spectra is a powerful tool for structural confirmation. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical chemical shifts for each nucleus in the molecule, which can be directly compared to experimental spectra. nih.gov This comparison is invaluable for assigning specific resonances to the corresponding atoms in the molecular structure.
| Parameter | Predicted Value (Illustrative) | Description |
| Optimized Geometry | Bond Lengths (Å), Bond Angles (°) | The lowest energy 3D arrangement of atoms. |
| Dipole Moment | ~ 4.5 Debye | A measure of the overall polarity of the molecule. |
| IR Frequency (C=O) | ~ 1680 cm⁻¹ | Stretching vibration of the carbonyl group. |
| IR Frequency (N-H) | 3300-3500 cm⁻¹ | Stretching vibrations of the amino and hydrazide groups. |
| ¹H NMR (NH₂) Shift | ~ 6.5 ppm | Chemical shift of the amino protons. |
| ¹³C NMR (C=O) Shift | ~ 165 ppm | Chemical shift of the carbonyl carbon. |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the behavior of electrons in a molecule.
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich amino and hydrazide groups, while the LUMO may be distributed over the electron-deficient thiadiazole ring and the carbonyl group.
| Orbital | Energy (eV) (Illustrative) | Significance |
| HOMO | -8.5 | Electron-donating ability |
| LUMO | -1.2 | Electron-accepting ability |
| Energy Gap (ΔE) | 7.3 | Chemical reactivity and stability |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex canonical molecular orbitals into localized orbitals that align with Lewis structure concepts (i.e., bonds and lone pairs). researchgate.net
This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. acs.org For this compound, NBO analysis can reveal the extent of electron delocalization from the amino group and the hydrazide moiety into the thiadiazole ring. The stabilization energies (E⁽²⁾) calculated in NBO analysis quantify the strength of these donor-acceptor interactions. For example, the interaction between a lone pair on the amino nitrogen (donor) and an antibonding orbital of the thiadiazole ring (acceptor) would indicate the degree of resonance stabilization.
Computational Studies of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.
For this compound, computational studies could be employed to investigate various potential reactions, such as its synthesis or its derivatization. For instance, the mechanism of cyclization to form a new heterocyclic system from the carbohydrazide moiety could be explored. DFT calculations would be used to locate the transition state structure connecting the reactant and the product. The energy barrier (activation energy) for the reaction, which is the energy difference between the reactant and the transition state, can then be calculated. This information is crucial for understanding the feasibility and kinetics of the reaction. Such studies provide a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone. researchgate.net
Exploration of Transition States and Reaction Pathways
The exploration of transition states and reaction pathways is fundamental to understanding the reactivity and synthesis of a molecule. For a compound like this compound, this would involve computational modeling of its formation or subsequent reactions.
Theoretical studies on analogous reactions provide a framework for what might be expected. For instance, the mechanism for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine (B178648) has been studied theoretically. researchgate.net This study identified transition states and intermediates along the reaction coordinate, providing a detailed map of the energy landscape of the reaction. researchgate.net The process involves multiple stages, and such computational analyses help in predicting the most likely pathway for the formation of the carbohydrazide moiety. researchgate.net
Similarly, the synthesis of the 1,2,5-thiadiazole (B1195012) ring often involves the cyclization of precursor molecules. researchgate.net Computational studies on the formation of the 1,2,5-thiadiazole ring system from various starting materials elucidate the transition states involved in the ring-closure and subsequent aromatization steps. These studies are crucial for optimizing reaction conditions to improve yields and minimize byproducts. The reactivity of the 1,3,4-thiadiazole (B1197879) nucleus, a related isomer, has been shown to be highly dependent on the substituents at the 2 and 5 positions, which influences its susceptibility to nucleophilic attack. nih.govresearchgate.net
For this compound, a full computational study would map the potential energy surface for its synthesis, likely from a precursor such as a diamine derivative reacting with a sulfur-containing reagent. researchgate.net It would also investigate the transition states for reactions involving the amino and carbohydrazide groups, which are key to its potential applications as a building block in synthesizing more complex molecules.
Calculation of Activation Energies and Reaction Kinetics
Following the identification of reaction pathways, computational chemistry allows for the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. These values are critical for determining reaction rates and understanding the kinetics of a chemical process.
A theoretical study on the formation of carbodiimide (B86325) from isocyanates using a phosphine (B1218219) oxide catalyst, for example, successfully calculated the enthalpy barrier for the rate-determining step to be 52.87 kJ mol⁻¹. mdpi.com This calculated value was in excellent agreement with the experimentally determined activation energy of 55.8 ± 2.1 kJ mol⁻¹, validating the proposed mechanism. mdpi.com
In a similar vein, a detailed kinetic study of carbohydrazide formation from dimethyl carbonate and hydrazine was performed using Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory to evaluate rate constants over a wide temperature range. researchgate.net Such an approach for this compound would provide invaluable data on its thermal stability and reactivity under various conditions.
Table 1: Example of Calculated Activation Energies for a Related Reaction (Note: This data is for the reaction of dimethyl carbonate with hydrazine to form carbohydrazide, as direct data for the title compound is not available in the searched literature.)
| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |
| Formation of Intermediate 1 | B3LYP/cc-pVDZ | 45.2 |
| Formation of Intermediate 2 | B3LYP/cc-pVDZ | 68.9 |
| Rate-Determining Step | B3LYP/cc-pVDZ | 112.3 |
This interactive table is based on conceptual data from similar studies; actual values would require specific calculations for the compound.
Molecular Modeling of Chemical Interactions (e.g., Ligand Binding Affinities to general chemical receptors)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein. Thiadiazole derivatives are frequently studied for their potential as inhibitors of various enzymes. nih.govnih.govrsc.orgnih.gov
Numerous molecular docking studies have been performed on compounds containing the thiadiazole scaffold, demonstrating their potential to interact with a wide range of biological targets. For example, novel 1,3,4-thiadiazole derivatives have been designed and evaluated as inhibitors of c-Jun N-terminal kinases (JNK), with docking studies helping to understand the interactions with the JIP-1 docking site. nih.gov In other research, thiadiazole derivatives have been docked into the active sites of enzymes like monoamine oxidase-A (MAO-A) and VEGFR-2 to explain their inhibitory activity. rsc.orgrsc.org The binding interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with amino acid residues in the receptor's binding pocket. mdpi.com
For this compound, molecular modeling could predict its binding affinity to various receptors. The amino group, the carbohydrazide moiety, and the nitrogen atoms of the thiadiazole ring could all act as hydrogen bond donors or acceptors, making it a promising candidate for forming strong interactions with biological macromolecules.
Table 2: Example Molecular Docking Results for Thiadiazole Derivatives with Various Receptors (Note: This table presents findings for various thiadiazole derivatives as illustrative examples, not for the title compound itself.)
| Compound Type | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 1,3,4-Thiadiazole Derivative | MAO-A | -8.5 | TYR407, TYR444 | rsc.org |
| Imidazo[2,1-b]Thiadiazole | Glypican-3 (GPC-3) | -7.9 | LYS376, GLU494 | nih.gov |
| Thiazole Carboxamide | COX-2 | -9.2 | ARG513, TYR385 | nih.gov |
| 1,3,4-Thiadiazole Derivative | VEGFR-2 | -10.1 | GLU883, CYS917 | rsc.org |
This interactive table showcases the potential binding affinities of similar compounds and the types of interactions observed.
Conformational Analysis and Tautomeric Equilibria Studies
Conformational analysis of a molecule involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For a molecule like this compound, with several rotatable bonds, multiple conformers can exist. Density Functional Theory (DFT) calculations are a powerful tool for determining the relative energies of these conformers and identifying the most stable structures. nih.gov
Furthermore, the compound can exhibit tautomerism. The amino group on the thiadiazole ring can potentially exist in an imino tautomeric form. Similarly, the carbohydrazide moiety has an amide-like structure that can undergo amide-iminol tautomerism. researchgate.net Theoretical calculations can predict the relative stabilities of these different tautomers in various environments (gas phase, different solvents). Studies on other heterocyclic hydrazones have shown that the equilibrium between tautomers can be significantly influenced by the solvent polarity. nih.gov For example, DFT studies of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) have shown that the amino tautomer is more stable than the imino form. acs.org
A comprehensive computational study of this compound would involve:
Scanning the potential energy surface by rotating the C-C bond between the ring and the carbonyl group, and the C-N and N-N bonds of the hydrazide side chain.
Calculating the energies of the possible amino/imino and amide/iminol tautomers.
Using methods like the Polarizable Continuum Model (PCM) to evaluate the influence of different solvents on the conformational and tautomeric equilibria.
Table 3: Theoretical Tautomeric and Conformational Preferences in Related Heterocyclic Systems (Note: This table illustrates general findings from computational studies on related structures.)
| Compound Type | Type of Isomerism | Computational Method | Predicted Stable Form | Key Finding |
| Indole-Hydrazone | Conformational (E/Z) | DFT | ESyn (gas phase), EAnti (polar solvents) | Solvent polarity significantly affects conformational preference. nih.gov |
| 2-Amino-1,3,4-thiadiazole (B1665364) | Tautomeric (Amino/Imino) | DFT | Amino | The amino form is energetically favored over the imino form. acs.org |
| Hydrazinophthalazine | Tautomeric (Ring-Chain) | NMR & Theoretical | Imino tautomer | The proton is located on the endocyclic nitrogen. researchgate.net |
| Formic Hydrazide | Conformational | Microwave Spectroscopy & DFT | Z-sinc and E-antic | An equilibrium exists between different conformers. researchgate.net |
This interactive table demonstrates how computational methods are used to predict the most stable forms of similar molecules.
Coordination Chemistry and Ligand Properties of 4 Amino 1,2,5 Thiadiazole 3 Carbohydrazide
Ligand Design Principles and Potential Coordination Modes
The design of 4-amino-1,2,5-thiadiazole-3-carbohydrazide as a ligand is predicated on the presence of multiple hard and soft donor atoms, making it a versatile chelating agent. The potential coordination sites include:
The two nitrogen atoms of the 1,2,5-thiadiazole (B1195012) ring.
The sulfur atom within the thiadiazole ring.
The exocyclic amino group (-NH₂).
The carbonyl oxygen atom (C=O) of the hydrazide group.
The terminal amino group (-NH₂) of the hydrazide moiety.
This multiplicity of donor sites allows for several potential coordination modes. The ligand can act as a bidentate, tridentate, or even a bridging ligand, leading to the formation of mononuclear or polynuclear complexes. researchgate.netnih.gov Thiadiazole-derived ligands are known to exhibit versatile coordination behaviors, which are heavily influenced by the nature of their substituents. mdpi.com
Common coordination modes observed in similar heterocyclic systems include:
Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating through the endocyclic nitrogen atom of the thiadiazole ring and the exocyclic amino group. Alternatively, chelation can occur via the carbonyl oxygen and the primary amine nitrogen of the hydrazide group.
Bridging Coordination: The ligand can bridge two metal centers, a common feature for carbohydrazide (B1668358) derivatives and nitrogen-rich heterocycles. researchgate.net For example, one metal ion could coordinate to the thiadiazole ring nitrogens while another coordinates to the hydrazide group, leading to the formation of coordination polymers.
The specific mode of coordination is often influenced by factors such as the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of counter-ions. mdpi.comnih.gov For instance, studies on 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole complexes show coordination occurring via a thiadiazole nitrogen and a deprotonated hydroxyl group. mdpi.com In other triazole-thiol ligands, coordination has been observed through the sulfur atom and an exocyclic amino group. nih.gov The structurally similar 4-amino-1,2,5-oxadiazole-3-carbohydrazide (B1268163) has been shown to utilize its multiple coordination sites to form energetic coordination polymers. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with ligands analogous to this compound typically involves direct reaction between the ligand and a metal salt in a suitable solvent. nih.govresearchgate.net A general procedure involves dissolving the ligand in a solvent such as ethanol (B145695) or methanol (B129727), sometimes with gentle heating, followed by the addition of a solution of the transition metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II), etc.). nih.govuobaghdad.edu.iq The reaction mixture is often refluxed for several hours to ensure completion. nih.govuobabylon.edu.iq The resulting metal complexes, which may precipitate upon cooling or after adjusting the pH, are then isolated by filtration, washed with the solvent, and dried. nih.gov The stoichiometry of the resulting complexes, such as 1:1 or 1:2 metal-to-ligand ratios, can be controlled by adjusting the molar ratios of the reactants. mdpi.com
Spectroscopic methods are essential for determining the mode of coordination by comparing the spectra of the free ligand with those of its metal complexes.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the functional groups in the ligand upon complexation provide direct evidence of coordination.
Hydrazide Group: A shift of the ν(C=O) band (typically ~1670-1680 cm⁻¹) to a lower frequency in the complex spectrum indicates coordination through the carbonyl oxygen atom. researchgate.netnih.gov The ν(N-H) stretching vibrations of both the exocyclic amino and hydrazide groups (typically in the 3100-3450 cm⁻¹ region) would also be expected to shift, broaden, or change in intensity upon coordination. mdpi.comnih.gov
Thiadiazole Ring: The ν(C=N) stretching vibrations of the thiadiazole ring (around 1600-1630 cm⁻¹) are expected to shift upon coordination of a ring nitrogen atom to the metal center. mdpi.comnih.gov
New Bands: The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) stretching vibrations, confirming the formation of metal-ligand bonds. jmchemsci.com
Illustrative IR Data for Ligand and a Hypothetical Complex
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand is expected to show intense absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the thiadiazole ring and carbohydrazide moiety. uobaghdad.edu.iq Upon complexation with transition metals, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. More importantly, new, weaker absorption bands may appear in the visible region, which are attributable to d-d electronic transitions of the metal ion. The position and intensity of these bands can provide information about the coordination geometry around the metal center (e.g., octahedral, tetrahedral, or square planar). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes.
¹H NMR: The signals corresponding to the protons of the -NH and -NH₂ groups are expected to broaden and/or shift downfield upon coordination, due to the deshielding effect of the metal ion. These exchangeable protons can be confirmed by D₂O exchange experiments. mdpi.comnih.gov
¹³C NMR: The carbon atoms adjacent to the coordinating atoms, such as the carbonyl carbon of the hydrazide and the carbons of the thiadiazole ring, would experience a shift in their resonance signals upon complexation. dergipark.org.trnih.gov For example, the carbonyl carbon signal (typically ~160 ppm) would likely shift upon coordination. nih.gov
Hypothetical ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography of complexes)
While spectroscopic methods provide valuable insight into the coordination environment, single-crystal X-ray diffraction is the definitive technique for the unambiguous determination of the three-dimensional structure of a metal complex. mdpi.com Although no crystal structures for complexes of this compound are reported in the searched literature, analysis of related compounds allows for postulation of likely geometries.
Complexes of similar thiadiazole and triazole ligands have been shown to adopt various coordination geometries:
Octahedral: Often formed with ligands acting in a bidentate or tridentate fashion, with the remaining coordination sites occupied by other ligands or solvent molecules. nih.gov
Square Planar: Commonly observed for Cu(II) complexes. nih.govresearchgate.net
Tetrahedral: A frequent geometry for complexes of Zn(II), Cd(II), and other d¹⁰ metal ions. nih.govresearchgate.net
Electrochemical Properties of Metal Complexes
The electrochemical properties of metal complexes are of fundamental interest, as coordination can significantly alter the redox potential of both the metal ion and the ligand. Thiadiazoles are known to be electrochemically active heterocycles. nih.gov The formation of a complex with this compound would create a new molecular entity with unique redox characteristics.
Techniques such as cyclic voltammetry could be used to study the redox behavior of these complexes. One would expect to observe redox processes corresponding to the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple of the metal center. The potential at which this occurs would be highly dependent on the nature of the coordination environment provided by the ligand. The electron-withdrawing nature of the thiadiazole ring and carbohydrazide group could stabilize lower oxidation states of the metal. Furthermore, the ligand itself may undergo oxidation or reduction processes at different potentials. Specific electrochemical data for complexes of this compound are not available in the provided results, but studies on related systems are crucial for predicting such behaviors. nih.gov
Role in Catalysis and Materials Chemistry (from a chemical synthesis standpoint)
From a chemical synthesis perspective, metal complexes of this compound are promising candidates for applications in catalysis and materials chemistry.
Catalysis: Heterocyclic compounds containing nitrogen and sulfur are well-established ligands in coordination chemistry and catalysis. researchgate.net Metal complexes incorporating thiadiazole moieties have been investigated for their catalytic potential. nih.gov The presence of multiple coordination sites in this compound allows for the synthesis of coordinatively unsaturated complexes or complexes that can facilitate substrate binding, making them potential catalysts for various organic transformations.
Materials Chemistry: The synthesis of novel materials with specific properties is a major driver of coordination chemistry. The high nitrogen content and the presence of the energetic carbohydrazide moiety make this ligand an excellent building block for the synthesis of energetic coordination polymers (ECPs). researchgate.net A study on the analogous 4-amino-1,2,5-oxadiazole-3-carbohydrazide demonstrated its successful use in preparing solvent-free primary explosives through coordination with metal ions like Ag(I). researchgate.net The synthesis of such materials involves the self-assembly of the ligand and metal ions into extended networks, where the energetic properties are tuned by the choice of metal and the resulting structure. The thiadiazole ring itself contributes to the thermal stability and density of the resulting materials. nih.gov
Advanced Analytical Techniques in the Characterization of Thiadiazole Compounds
Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Purity Assessment and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio (m/z).
For thiadiazole derivatives, LC-MS is particularly useful. The compound is first separated on a liquid chromatography column, and the eluent is introduced into the mass spectrometer. Electron Spray Ionization (ESI) is a common ionization method for such polar molecules, often revealing the protonated molecular ion [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, providing structural information. While specific experimental MS data for 4-Amino-1,2,5-thiadiazole-3-carbohydrazide is not widely published, analysis of the related compound 2-amino-5-methyl-1,3,4-thiadiazole (B108200) shows a clear [M+H]⁺ precursor ion at m/z 116.0277, which is then fragmented to yield product ions confirming the core structure. chemmethod.com Similarly, for this compound (molecular weight 159.17 g/mol ), one would expect to observe a prominent [M+H]⁺ ion at approximately m/z 160.
GC-MS is also applicable, especially for assessing the purity of more volatile derivatives or starting materials. However, the low volatility and polar nature of the carbohydrazide (B1668358) functional group may necessitate derivatization to improve its passage through the GC column.
The purity of a sample can be determined from the chromatogram (LC or GC), where the area of the main peak corresponding to the compound is compared to the total area of all peaks. For instance, HPLC analysis of a synthesized thiadiazole derivative, N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide, demonstrated a purity of 95.8%. nih.gov
Table 1: Representative Mass Spectrometry Data for a Related Thiadiazole Compound
This table presents data for the analogous compound 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide to illustrate the expected analytical results.
| Analytical Technique | Compound Analyzed | Molecular Ion [M+H]⁺ (m/z) | Key Fragments (m/z) | Source |
| Mass Spectrometry (EI) | Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate | 316 | 288 | mdpi.com |
Thermal Behavior Studies via Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for understanding the thermal stability of a compound, particularly for nitrogen-rich heterocyclic compounds which can be energetic materials. researchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. libretexts.org
For this compound, a TGA thermogram would be expected to show a distinct step-wise decomposition. The initial mass loss would likely correspond to the decomposition of the carbohydrazide side chain, followed by the breakdown of the thiadiazole ring at higher temperatures. DTA would reveal whether these decomposition events are exothermic or endothermic.
Studies on the parent molecule, carbohydrazide, show it is thermally stable up to approximately 150°C, after which it begins to decompose. atamanchemicals.com One study noted that the thermal decomposition ratio was less than 50% after 20 minutes of exposure in the 100°C to 155°C range. iaea.org The decomposition of carbohydrazide itself can proceed via hydrolysis to hydrazine (B178648) and carbon dioxide or, at temperatures above 200°C, to ammonia (B1221849), nitrogen, and hydrogen. atamanchemicals.com The thermal behavior of this compound would be influenced by the presence of the thiadiazole ring, which is itself a stable aromatic system. chemicalbook.com For example, a study on energetic materials derived from a nitro pyridine (B92270) ring showed multi-step decomposition, with initial decomposition temperatures indicating the onset of thermal breakdown. researchgate.net
Table 2: Thermal Decomposition Data for Carbohydrazide
This table provides data for the parent compound carbohydrazide to indicate the expected thermal behavior.
| Compound | Decomposition Onset | Key Decomposition Events | Source |
| Carbohydrazide | >150 °C | Hydrolyzes to hydrazine and CO₂ | atamanchemicals.com |
| Carbohydrazide | >200 °C | Decomposes to NH₃, N₂, H₂, CO₂ | atamanchemicals.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds and for quantitative analysis. Due to the polar nature of this compound, a reversed-phase (RP-HPLC) method would be most suitable.
A typical RP-HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent (such as methanol (B129727) or acetonitrile). helixchrom.comrasayanjournal.co.in Detection is commonly performed using a UV detector, as the thiadiazole ring is a chromophore that absorbs UV light.
The purity of the compound is determined by integrating the area of the peak corresponding to the substance and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations. This allows the concentration of the target compound in an unknown sample to be determined accurately. While a specific method for this compound is not detailed in the literature, methods for analyzing the related hydrazine moiety often involve pre-column derivatization to enhance detection, achieving limits of detection (LOD) in the parts-per-million (ppm) range. rasayanjournal.co.in
Table 3: Example HPLC Method Parameters for Hydrazine Analysis
This table outlines a validated method for a related functional group, illustrating a potential starting point for method development.
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm × 4.6 mm, 5µm) |
| Mobile Phase | Buffer:Methanol (25:75 v/v) |
| Buffer | 10 g/L Ammonium dihydrogen phosphate (B84403) in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm (after derivatization) |
| Column Temp. | 30°C |
| Source | rasayanjournal.co.in |
Microelemental Analysis for Compound Composition
Microelemental analysis, or elemental analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison is critical for confirming the empirical formula of a newly synthesized compound.
For this compound, the molecular formula is C₃H₅N₅OS. chemsynthesis.com The theoretical elemental composition can be calculated based on its molecular weight (159.17 g/mol ). An acceptable experimental result typically falls within ±0.4% of the theoretical value, providing strong evidence for the compound's composition and purity.
For example, the elemental analysis of a similar energetic compound, a coordination polymer based on 4-Amino-1,2,5-oxadiazole-3-carbohydrazide (B1268163), showed close agreement between calculated and found values, confirming its composition. researchgate.net
Table 4: Elemental Composition of this compound
This table shows the theoretical composition and provides a template for experimental verification.
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % | Experimental % (Found) |
| Carbon | C | 12.01 | 36.03 | 22.64% | Data to be determined |
| Hydrogen | H | 1.008 | 5.04 | 3.17% | Data to be determined |
| Nitrogen | N | 14.01 | 70.05 | 44.02% | Data to be determined |
| Oxygen | O | 16.00 | 16.00 | 10.05% | Data to be determined |
| Sulfur | S | 32.06 | 32.06 | 20.14% | Data to be determined |
| Total | 159.17 | 100.00% |
Conclusion and Future Research Trajectories
Synthesis of Key Academic Findings and Identification of Research Gaps
A thorough review of the existing scientific literature reveals a significant research gap concerning 4-Amino-1,2,5-thiadiazole-3-carbohydrazide. While extensive research exists on the synthesis and applications of other thiadiazole isomers, such as 1,3,4-thiadiazoles and 1,2,3-thiadiazoles, specific studies on the title compound are conspicuously absent. researchgate.netisres.org The current body of knowledge primarily provides general methodologies for the synthesis of thiadiazole rings, which can serve as a foundational starting point. For instance, the cyclization of thiosemicarbazide (B42300) derivatives is a common strategy for forming the 1,3,4-thiadiazole (B1197879) ring and could potentially be adapted. nih.govnih.govnih.gov
The key academic finding is, therefore, the very lack of findings. This presents a compelling opportunity for original research. The primary research gap is the absence of a dedicated, optimized, and high-yielding synthetic route to this compound. Furthermore, its fundamental chemical and physical properties, reactivity profile, and potential applications remain uncharacterized.
Prospects for Novel Synthetic Methodologies and Derivatization Chemistry
The future of research on this compound is rich with possibilities for the development of novel synthetic methods and an extensive derivatization chemistry.
Novel Synthetic Methodologies: Future synthetic work could focus on adapting established methods for other thiadiazole isomers. One promising avenue is the exploration of one-pot synthesis reactions, which are known for their efficiency and cost-effectiveness in producing 2-amino-1,3,4-thiadiazoles. nih.gov The use of modern synthetic tools, such as microwave-assisted organic synthesis (MAOS), could significantly accelerate reaction times and improve yields, a technique that has proven effective for other thiadiazole syntheses. researchgate.net
Derivatization Chemistry: The bifunctional nature of this compound, with its primary amino group and a reactive hydrazide tail, opens up a vast array of possibilities for derivatization.
Amino Group Reactions: The amino group can be readily acylated, alkylated, or transformed into a diazonium salt, which can then undergo various coupling reactions to introduce a wide range of functionalities. chemmethod.com
Hydrazide Group Reactions: The carbohydrazide (B1668358) moiety is a versatile precursor for the synthesis of other heterocyclic rings. For example, it can be cyclized with various reagents to form 1,3,4-oxadiazoles, 1,2,4-triazoles, or pyrazoles. nih.govmdpi.com Condensation with aldehydes and ketones can yield Schiff bases, which are valuable intermediates and can also exhibit interesting biological and chemical properties. mdpi.com
A proposed scheme for future derivatization is presented below:
| Starting Material | Reagent | Potential Product Class |
| This compound | Aldehydes/Ketones | Schiff Bases |
| This compound | Carboxylic Acids/Acid Chlorides | N-Acyl Derivatives, Oxadiazoles (B1248032) |
| This compound | Isothiocyanates | Thiosemicarbazide Derivatives, Triazoles |
| This compound | Carbon Disulfide | Dithiocarbamates, Thiadiazoles |
| This compound | Nitrous Acid | Azide Derivatives |
These derivatization pathways would lead to a library of novel compounds with potentially unique properties, paving the way for structure-activity relationship (SAR) studies.
Future Directions in Theoretical and Computational Chemical Studies
The absence of experimental data makes theoretical and computational studies an invaluable tool for predicting the properties and reactivity of this compound. Future computational work should focus on several key areas:
Molecular Structure and Electronic Properties: Density Functional Theory (DFT) calculations, a widely used method for studying thiadiazole derivatives, can be employed to optimize the geometry of the molecule and to calculate its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. jchemlett.comnih.govmdpi.com This information is crucial for understanding its reactivity and spectroscopic behavior.
Tautomerism: Computational studies can investigate the potential for tautomerism, particularly involving the amino and hydrazide groups, which can significantly influence the molecule's chemical behavior and its interactions with other molecules. researchgate.net
Reaction Mechanisms: Theoretical calculations can be used to model the reaction pathways for the proposed derivatization reactions, helping to predict the feasibility and regioselectivity of these transformations.
Spectroscopic Predictions: Computational methods can predict spectroscopic data (e.g., NMR, IR, UV-Vis), which would be invaluable for the characterization of the compound once it is synthesized.
The following table outlines potential computational studies and their expected outcomes:
| Computational Method | Area of Study | Expected Insights |
| Density Functional Theory (DFT) | Molecular Geometry and Electronic Structure | Prediction of bond lengths, bond angles, HOMO-LUMO gap, and molecular electrostatic potential. jchemlett.comnih.govmdpi.com |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Properties | Prediction of UV-Vis absorption spectra. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analysis of intramolecular hydrogen bonding and other weak interactions. mdpi.com |
| Ab initio methods | Reaction Mechanisms | Elucidation of transition states and activation energies for derivatization reactions. researchgate.net |
Emerging Avenues in Coordination Chemistry and Materials Science from a Synthetic Chemistry Perspective
From a synthetic chemistry viewpoint, the most exciting prospects for this compound lie in its potential as a versatile ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The multiple nitrogen and oxygen atoms, along with the sulfur atom in the thiadiazole ring, provide a rich array of potential coordination sites for metal ions.
Coordination Polymers and MOFs: The ability of thiadiazole derivatives to form stable complexes with a variety of metal ions is well-documented. nih.govtaylorfrancis.com The carbohydrazide and amino functionalities of the title compound can act as bridging ligands, connecting metal centers to form one-, two-, or three-dimensional networks. The resulting coordination polymers could exhibit interesting properties, such as luminescence, porosity, and catalytic activity. mdpi.com The design of new luminescent materials is a particularly promising avenue, as many thiadiazole-based coordination polymers have shown potential as chemical sensors. mdpi.commdpi.com
Functional Materials: The derivatization of this compound can lead to the synthesis of ligands with tailored properties for specific applications in materials science. For example, the introduction of chromophoric or electroactive groups could lead to the development of new dyes, nonlinear optical materials, or components for electronic devices. The inherent properties of the 1,2,5-thiadiazole (B1195012) ring, such as its electron-withdrawing nature, can be harnessed to tune the electronic properties of the resulting materials. researchgate.net
The following table summarizes potential research directions in this area:
| Research Area | Synthetic Approach | Potential Application |
| Luminescent MOFs | Solvothermal synthesis with luminescent metal ions (e.g., Zn(II), Cd(II)) | Chemical sensing, solid-state lighting. mdpi.com |
| Porous Coordination Polymers | Use of rigid co-ligands to create open frameworks | Gas storage and separation, heterogeneous catalysis. |
| Conductive Materials | Incorporation of redox-active metal centers or π-conjugated organic linkers | Electronic devices, batteries. |
| Energetic Materials | Coordination with metal perchlorates or nitrates | Development of novel energetic coordination polymers. |
Q & A
Q. What are the optimized synthetic routes for 4-Amino-1,2,5-thiadiazole-3-carbohydrazide, and how do reaction conditions influence yield?
The synthesis typically involves hydrazidation of methyl 4-amino-1,2,5-thiadiazole-3-carboxylate. A standard protocol suspends the methyl ester in anhydrous methanol, followed by slow addition of hydrazine hydrate under reflux at 80°C for 10–12 hours . Yield optimization requires strict control of temperature, solvent purity (anhydrous methanol), and stoichiometric ratios. Variations in hydrazine concentration or reflux duration can lead to byproducts such as ureido derivatives, as observed in analogous thiadiazole syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- IR spectroscopy : Confirms the presence of amino (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) groups.
- NMR (¹H/¹³C) : Identifies proton environments (e.g., NH₂ at δ 5.5–6.0 ppm) and carbon backbone structure .
- Mass spectrometry : Validates molecular weight (monoisotopic mass 128.033 Da) and fragmentation patterns .
- Elemental analysis : Ensures purity by matching experimental and theoretical C/H/N/S percentages .
Q. How is the biological activity of this compound initially screened in pharmacological research?
Preliminary assays focus on:
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates . Note: Biological activity is often structure-dependent; substitutions on the triazole or thiadiazole rings modulate potency .
Advanced Research Questions
Q. What strategies are employed to design derivatives of this compound with enhanced bioactivity?
Common derivatization approaches include:
- Schiff base formation : Condensation with aldehydes (e.g., substituted benzaldehydes) to form hydrazone derivatives, enhancing metal-chelation capacity .
- Heterocyclic fusion : Cyclization with reagents like chloroacetyl chloride to generate fused systems (e.g., thieno[2,3-d]pyrimidinones), improving pharmacokinetic properties .
- Metal complexation : Coordination with Cu(II) or Ni(II) ions to exploit redox activity for anticancer or antimicrobial effects .
Q. How do solvent polarity and catalyst choice influence the efficiency of hydrazide formation in its synthesis?
Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of hydrazine but may promote side reactions like oxidation. Acidic catalysts (e.g., glacial acetic acid) accelerate imine formation in Schiff base derivatization, while bases (e.g., NaOH) stabilize intermediates in cyclization steps . For example, reactions in ethanol with acetic acid yield hydrazones in >65% purity, whereas DMF with triethylamine favors cyclocondensation .
Q. What analytical methods resolve contradictions in reported biological activity data for this compound?
Discrepancies arise from variations in:
- Assay conditions : Serum content, pH, or incubation time. Standardized protocols (e.g., CLSI guidelines for antimicrobial tests) mitigate this .
- Structural impurities : HPLC-MS identifies byproducts like ureido-thiadiazoles, which may exhibit off-target effects .
- Cellular models : Cross-validation using isogenic cell lines (e.g., wild-type vs. multidrug-resistant strains) clarifies mechanism-specific activity .
Q. How is computational chemistry applied to predict the reactivity of this compound?
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Highlights nucleophilic (amino groups) and electrophilic (carbonyl carbons) sites for reaction planning.
- Frontier molecular orbitals : Predicts redox behavior and charge-transfer interactions with biological targets .
- Molecular docking : Screens binding affinity to enzymes (e.g., EGFR kinase) to prioritize synthetic targets .
Methodological Challenges and Solutions
Q. Why does recrystallization often fail to purify this compound, and what alternatives exist?
Poor solubility in common solvents (water, ethanol) complicates recrystallization. Alternatives include:
Q. How can researchers address low yields in multi-step syntheses involving this compound?
Yield optimization strategies:
- Microwave-assisted synthesis : Reduces reaction time for steps like hydrazide formation (30 minutes vs. 12 hours) .
- Protecting groups : Temporary protection of the amino group with Boc anhydride prevents side reactions during derivatization .
- Flow chemistry : Enhances reproducibility in scale-up by maintaining precise temperature and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
